molecular formula C21H16N4O2 B14887353 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B14887353
M. Wt: 356.4 g/mol
InChI Key: GESCRVYQLDRYBL-UHFFFAOYSA-N
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Description

2-(3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound that features a naphthalene ring, a pyridazinone ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazinone Ring: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the Naphthalene Ring: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 2-pyridinecarboxylic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, would be crucial to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its aromatic rings and functional groups make it suitable for use in the synthesis of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might act by binding to and inhibiting the activity of a target enzyme or receptor. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide: Similar structure but with a pyridine ring at a different position.

    2-(3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide: Another positional isomer with the pyridine ring at the 4-position.

Uniqueness

The uniqueness of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide lies in its specific arrangement of functional groups and rings, which can confer distinct chemical and biological properties compared to its isomers and analogs.

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H16N4O2/c26-20(23-19-10-3-4-13-22-19)14-25-21(27)12-11-18(24-25)17-9-5-7-15-6-1-2-8-16(15)17/h1-13H,14H2,(H,22,23,26)

InChI Key

GESCRVYQLDRYBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=N4

Origin of Product

United States

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